molecular formula C17H11BrCl2N2O2 B6027656 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate

2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate

Cat. No.: B6027656
M. Wt: 426.1 g/mol
InChI Key: LFAYWYRWJAVCNN-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate is a synthetic organic compound with the molecular formula C17H11BrCl2N2O2 It is characterized by the presence of a dichlorobenzyl group and a bromo-pyrazolyl group attached to a benzoate moiety

Preparation Methods

The synthesis of 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,4-Dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate involves its interaction with specific molecular targets. The presence of halogen atoms and the pyrazole ring allows the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 2,4-dichlorobenzyl 4-(4-bromo-1H-pyrazol-1-yl)benzoate include:

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties compared to its simpler analogs.

Properties

IUPAC Name

(2,4-dichlorophenyl)methyl 4-(4-bromopyrazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O2/c18-13-8-21-22(9-13)15-5-2-11(3-6-15)17(23)24-10-12-1-4-14(19)7-16(12)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFAYWYRWJAVCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl)N3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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